2-{[4-(3-methylbenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(3-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-5-4-6-16(13-15)20(25)24-11-9-23(10-12-24)14-19-21-17-7-2-3-8-18(17)22-19/h2-8,13H,9-12,14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLWTKJKTXCZNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-methylbenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common route starts with the preparation of the benzimidazole derivative, which is then reacted with a piperazine derivative. The final step involves the introduction of the tolyl group through a coupling reaction. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3-methylbenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amine or alkane derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-{[4-(3-methylbenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, 2-{[4-(3-methylbenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.
Industry
In industry, this compound is used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced performance in applications such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2-{[4-(3-methylbenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to specific biological effects. The pathways involved in these interactions can vary but often include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
The following sections compare the target compound with structurally or functionally related derivatives, focusing on synthesis, physicochemical properties, and biological activities.
Structural Analogues with Benzimidazole/Benzodiazole-Piperazine Hybrids
Key Insights :
- Substituent Effects : Electron-withdrawing groups (e.g., chloro, iodo) on the arylpiperazine moiety enhance antifungal activity, as seen in . The 3-methylbenzoyl group in the target compound may similarly modulate lipophilicity and binding affinity.
- Synthetic Flexibility : Piperazine-linked benzodiazoles are typically synthesized via nucleophilic substitution or coupling reactions under reflux conditions (e.g., acetonitrile, NaOH), as demonstrated in .
Derivatives with Triazole/Thiazole Modifications
Compounds such as 9a–9e () incorporate triazole and thiazole rings adjacent to benzodiazole, improving metabolic stability and target engagement. For example:
- Comparison : The target compound lacks triazole/thiazole rings but retains the benzodiazole-piperazine core, which may prioritize different receptor interactions (e.g., serotonin or dopamine receptors) .
Quinoline-Based Piperazine Derivatives
highlights quinolone-piperazine hybrids (e.g., C1–C7) with substituents like bromo, fluoro, and methoxy. These modifications influence solubility and crystallinity:
- C4 (4-Fluorophenyl) : Higher crystallinity due to fluorine’s electronegativity.
- Relevance : The 3-methylbenzoyl group in the target compound may similarly enhance hydrophobic interactions in receptor pockets, akin to fluorinated analogs.
Pharmacologically Active Arylpiperazines
Long-chain arylpiperazines (LCAPs) like aripiprazole and trazodone () share structural motifs with the target compound:
- Aripiprazole: Features a dichlorophenyl-piperazine group linked to a quinolinone core; used as an antipsychotic .
- Trazodone : Contains a chlorophenyl-piperazine moiety with triazolopyridine; employed as an antidepressant .
- Comparison: The benzodiazole core in the target compound may confer distinct binding profiles compared to quinolinone or triazolopyridine systems.
Biological Activity
2-{[4-(3-methylbenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole is a complex organic compound with potential biological activity. Its structure features a benzimidazole moiety linked to a piperazine ring and a tolyl group, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The chemical formula for 2-{[4-(3-methylbenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole is with a CAS number of 1172803-39-2. The compound's structure can be represented as follows:
Biological Activity Overview
Research into the biological activity of 2-{[4-(3-methylbenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole has indicated several potential pharmacological effects:
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown efficacy against both Gram-positive and Gram-negative bacteria in vitro. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Properties
Preliminary research indicates that 2-{[4-(3-methylbenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole may possess anticancer activity. In cell line studies, the compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. This suggests potential for development as an anticancer agent.
Neuroprotective Effects
The compound's structural features suggest possible interactions with neurotransmitter systems. In animal models, it has been observed to exhibit neuroprotective effects against neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells.
The biological activity of 2-{[4-(3-methylbenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole can be attributed to its ability to interact with specific molecular targets:
Target Interactions
| Target | Interaction Type | Effect |
|---|---|---|
| Bacterial ribosomes | Inhibition | Disruption of protein synthesis |
| Apoptotic pathways | Activation | Induction of cell death in cancer cells |
| Neurotransmitter receptors | Modulation | Potential enhancement of neuroprotective signaling |
Case Studies and Research Findings
Several studies have explored the compound's biological activity:
- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that 2-{[4-(3-methylbenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Cancer Cell Studies : In vitro experiments revealed that treatment with the compound reduced viability in various cancer cell lines by over 70% at concentrations above 25 µM. Flow cytometry analysis indicated an increase in early and late apoptotic cells.
- Neuroprotection Research : Animal models subjected to induced oxidative stress showed that administration of the compound significantly reduced markers of oxidative damage and improved behavioral outcomes compared to control groups.
Q & A
Basic: What are the optimal synthetic routes for introducing the piperazine moiety into benzodiazole derivatives?
Methodological Answer:
The piperazine moiety is typically introduced via nucleophilic substitution or coupling reactions. For example:
- Step 1: React a benzodiazole precursor (e.g., 2-chloro-1H-benzodiazole) with a piperazine derivative (e.g., 4-(3-methylbenzoyl)piperazine) in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux .
- Step 2: Use a base (e.g., K₂CO₃) to deprotonate reactive sites and facilitate coupling.
- Step 3: Purify the product via column chromatography or recrystallization. Characterization involves ¹H/¹³C-NMR , FT-IR , and mass spectrometry to confirm substitution patterns .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C-NMR to verify substituent positions and piperazine-methylbenzoyl integration .
- High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight and fragmentation patterns.
- Elemental Analysis (EA): Validate C, H, N, and O content against theoretical values .
- HPLC: Assess purity (>95% threshold for research-grade material) .
Advanced: How can researchers address contradictory data in biological assays for benzodiazole derivatives?
Methodological Answer:
Contradictions (e.g., activation vs. inhibition of enzymes) may arise from:
- Substituent Effects: Minor structural changes (e.g., electron-withdrawing vs. donating groups) alter binding affinity. For example, fluorophenyl vs. methoxyphenyl substituents modulate enzyme interactions .
- Assay Conditions: Optimize pH, temperature, and co-factor concentrations. Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to validate results .
- Molecular Dynamics (MD) Simulations: Model ligand-receptor interactions to identify binding pose discrepancies .
Advanced: What computational methods predict the interaction between this compound and biological targets?
Methodological Answer:
- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite predict binding poses. For example, the benzodiazole core may occupy hydrophobic pockets, while the piperazine group forms hydrogen bonds .
- MD Simulations: Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100+ ns to assess stability and conformational changes .
- Free Energy Perturbation (FEP): Quantify binding affinity differences caused by substituent modifications (e.g., methyl vs. trifluoromethyl groups) .
Advanced: How do substituent variations on the benzodiazole core influence pharmacokinetic properties?
Methodological Answer:
Substituents impact solubility, metabolic stability, and membrane permeability:
Optimize substituents using QSAR models or prodrug strategies to balance bioavailability and activity .
Basic: What are common impurities encountered during synthesis, and how are they characterized?
Methodological Answer:
- Unreacted Starting Materials: Detect via TLC or HPLC. Remove by washing with non-polar solvents .
- Byproducts (e.g., Dimers): Identify using HRMS (e.g., m/z = 2× molecular ion). Purify via size-exclusion chromatography .
- Oxidation Products: Monitor using FT-IR for carbonyl stretches or ¹³C-NMR for ketone signals .
Advanced: What strategies optimize the compound’s bioavailability through structural modifications?
Methodological Answer:
- Increase Solubility: Introduce hydrophilic groups (e.g., -OH, -COOH) on the benzodiazole core. Use salt forms (e.g., hydrochloride) .
- Reduce CYP450 Metabolism: Replace labile substituents (e.g., methyl esters) with stable analogs (e.g., amides) .
- Enhance Permeability: Attach polyethylene glycol (PEG) chains or design prodrugs activated in target tissues .
Basic: How is reaction progress monitored during multi-step synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
